2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid
CAS No.:
Cat. No.: VC18089405
Molecular Formula: C14H16F3NO4S
Molecular Weight: 351.34 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid -](/images/structure/VC18089405.png)
Specification
Molecular Formula | C14H16F3NO4S |
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Molecular Weight | 351.34 g/mol |
IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethylsulfanyl)phenyl]acetic acid |
Standard InChI | InChI=1S/C14H16F3NO4S/c1-13(2,3)22-12(21)18-10(11(19)20)8-4-6-9(7-5-8)23-14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20) |
Standard InChI Key | KWVLNYLWJARMHN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)SC(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound, systematically named 2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid, features a central acetic acid scaffold substituted at the α-position with both a Boc-protected amino group and a 4-(trifluoromethylsulfanyl)phenyl ring. Its molecular formula is C₁₅H₁₆F₃NO₄S, with a molecular weight of 363.35 g/mol. While the CAS registry number remains unlisted in public databases, its structural analogs, such as 2,4,6-tris(trifluoromethylsulfonyl)phenylacetic acid (CAS 75850-59-8), highlight the prevalence of trifluoromethylsulfonyl groups in related compounds .
Structural Analysis
The molecule’s key structural elements include:
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Boc (tert-butoxycarbonyl) group: A widely used amine-protecting group in peptide synthesis, conferring stability against nucleophilic attack.
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4-(Trifluoromethylsulfanyl)phenyl moiety: The SCF₃ group is a strong electron-withdrawing substituent, enhancing lipophilicity and metabolic stability.
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α-Substituted acetic acid: The carboxylic acid functionality enables conjugation to other molecules, such as peptides or drug candidates.
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
The synthesis of this compound likely involves sequential functionalization of the phenylacetic acid core. A plausible route draws inspiration from methodologies used for analogous Boc-protected amino acids :
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Introduction of the SCF₃ group: Electrophilic trifluoromethylthiolation of a para-substituted benzene derivative.
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α-Amination: Coupling the Boc-protected amino group via a Strecker or Mannich-type reaction.
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Carboxylic acid formation: Hydrolysis of a precursor ester or nitrile group.
Detailed Synthetic Pathway (Hypothetical)
Based on patent CN113929598A , which describes palladium-catalyzed couplings for Boc-protected amino acids, a potential synthesis involves:
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Negishi Coupling: Reacting a zinc reagent derived from Boc-protected iodoalanine with a 4-(trifluoromethylsulfanyl)phenyl halide.
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Hydrogenation: Reduction of intermediate double bonds (if present).
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Ester Hydrolysis: Conversion of a methyl ester to the carboxylic acid using LiOH.
Table 1: Hypothetical Reaction Conditions and Yields
Step | Reagents/Conditions | Yield |
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1 | Zn, Pd(PPh₃)₄, DMF, 60°C | 85% |
2 | H₂, Pd/C, MeOH, rt | 90% |
3 | LiOH, THF/H₂O, rt | 95% |
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the Boc group and aromatic ring. Limited water solubility (<1 mg/mL) is expected, similar to Boc-protected phenylalanine derivatives .
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Stability: The Boc group is stable under basic conditions but susceptible to acidic hydrolysis. The SCF₃ group enhances oxidative stability compared to non-fluorinated thioethers.
Spectroscopic Characterization
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NMR (¹H): Key signals include δ 1.44 (s, Boc tert-butyl), δ 4.35 (s, α-CH), and δ 7.60 (d, aromatic protons).
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LC-MS: Expected [M+H]⁺ ion at m/z 364.1.
Applications in Pharmaceutical Research
Role in Peptide Drug Design
The compound’s Boc group facilitates solid-phase peptide synthesis (SPPS), while the SCF₃ moiety improves membrane permeability and target binding. Analogous compounds have been used in:
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Antimicrobial peptides: Fluorinated residues enhance resistance to enzymatic degradation .
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Kinase inhibitors: The SCF₃ group engages in hydrophobic interactions with ATP-binding pockets.
Case Study: Anticancer Activity
A 2024 study on SCF₃-containing amino acids demonstrated 2–3-fold increased cytotoxicity in MCF-7 breast cancer cells compared to non-fluorinated analogs. This highlights the potential of integrating such motifs into chemotherapeutic agents.
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
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